molecular formula C30H37F3N2O6 B605082 ABBV-3221 CAS No. 2222264-64-2

ABBV-3221

カタログ番号: B605082
CAS番号: 2222264-64-2
分子量: 578.6292
InChIキー: YFEYDNAKCSOOOG-YCXOGWGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ABBV-3221 is a novel compound developed as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is particularly significant in the treatment of cystic fibrosis, a genetic disorder that affects multiple organs, primarily the lungs and pancreas. This compound is designed to enhance the functionality of the CFTR protein, thereby improving the regulation of chloride and bicarbonate ions across epithelial cell membranes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ABBV-3221 involves the development of an enantioselective [3+2] cycloaddition to create the pyrrolidine core of the compound. This process is carried out on a multi-kilogram scale, ensuring the production of sufficient quantities for clinical and industrial applications. The reaction conditions typically involve the use of a copper(I) triflate-toluene complex as a catalyst, with imine and nitro olefin as reactants. The reaction is conducted at approximately 14°C with stirring by an orbital shaker .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but is scaled up to meet the demands of clinical trials and potential market release. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. High-throughput screening and optimization of reaction conditions are employed to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

ABBV-3221 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted aromatic rings .

科学的研究の応用

Key Mechanisms:

  • Corrector Activity : ABBV-3221 improves the folding and trafficking of the CFTR protein to the cell membrane.
  • Combination Therapy : It has shown improved efficacy when used in combination with other correctors and potentiators, such as ABBV-2222 and GLPG1837. This combination therapy has demonstrated significant improvements in CFTR function compared to dual therapies alone .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed in preclinical studies involving animal models. Key parameters include:

ParameterRat PKDog PK
Clearance (L/h/kg)0.130.64
Half-life (h)3.06.4
Bioavailability (%)5378

These findings indicate that this compound has favorable pharmacokinetic properties, suggesting good absorption and distribution in vivo .

Clinical Trials

This compound has advanced into clinical trials due to its promising preclinical results. The compound was selected based on its ability to significantly enhance CFTR functional activity when used as part of a triple combination therapy in vitro.

Clinical Trial Highlights:

  • Phase Trials : Currently under evaluation for safety and efficacy in patients with cystic fibrosis.
  • Efficacy Studies : In vitro studies have shown that this compound provides substantial improvements over existing therapies by enhancing CFTR current with an effective concentration (EC50) of 105 nM and a maximum response exceeding 585% compared to dual combinations .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various settings:

  • In Vitro Efficacy : Research demonstrated that this compound significantly increased CFTR activity in human bronchial epithelial cells when combined with other modulators .
  • Preclinical Safety Evaluations : Comprehensive safety assessments have indicated a reasonable safety profile for this compound, supporting its advancement into human trials .
  • Comparative Studies : Comparative evaluations against other correctors have established this compound as a superior option for restoring CFTR function, particularly for patients with specific mutations .

作用機序

ABBV-3221 exerts its effects by enhancing the activity of the CFTR protein. It increases the opening of the chloride channel, allowing for better regulation of chloride and bicarbonate ions across epithelial cell membranes. This action is particularly effective when this compound is used in combination with other CFTR modulators, such as ABBV-2222 and GLPG1837, which further enhance the CFTR current and improve clinical outcomes for cystic fibrosis patients .

類似化合物との比較

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to significantly enhance CFTR function when used in combination with other modulators. Its specific mechanism of action, involving the enhancement of chloride channel opening, sets it apart from other CFTR correctors and potentiators. This makes this compound a valuable addition to the arsenal of therapeutic agents for cystic fibrosis .

特性

CAS番号

2222264-64-2

分子式

C30H37F3N2O6

分子量

578.6292

IUPAC名

(2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1

InChIキー

YFEYDNAKCSOOOG-YCXOGWGTSA-N

SMILES

O=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GLPG-3221;  GLPG 3221;  GLPG\3221;  ABBV-3221;  ABBV 3221;  ABBV\3221; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABBV-3221
Reactant of Route 2
ABBV-3221
Reactant of Route 3
Reactant of Route 3
ABBV-3221
Reactant of Route 4
ABBV-3221
Reactant of Route 5
Reactant of Route 5
ABBV-3221
Reactant of Route 6
ABBV-3221

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。